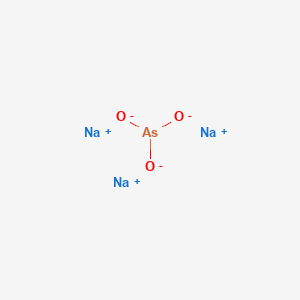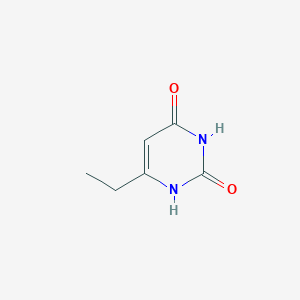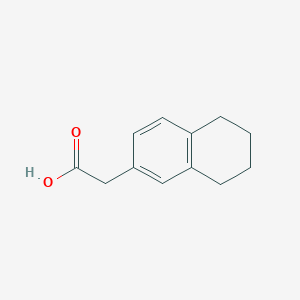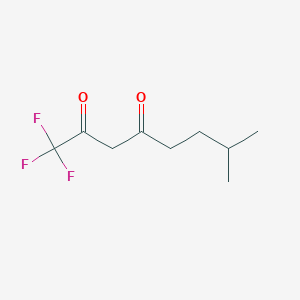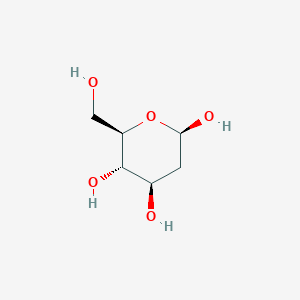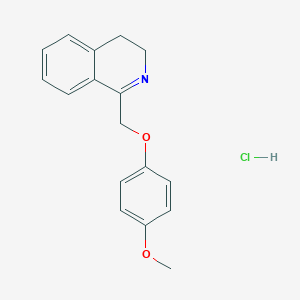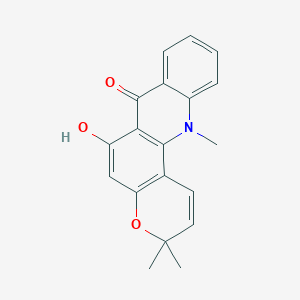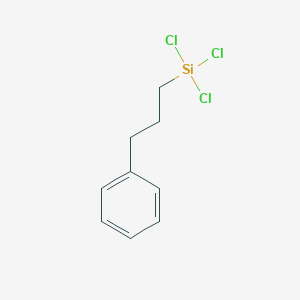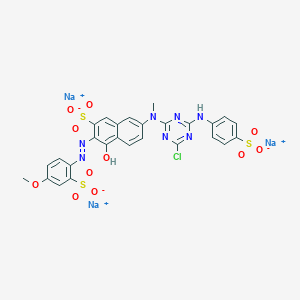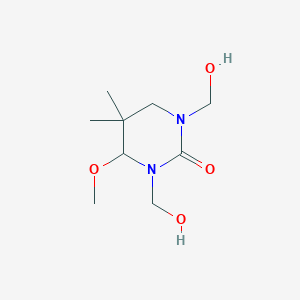
Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one, also known as THP, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. THP is a cyclic acetal that is used in various fields of research, including organic chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied for its potential applications in various fields of research. In organic chemistry, this compound is used as a protecting group for alcohols and amines. In biochemistry and pharmacology, this compound has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is not yet fully understood. However, it is believed that this compound forms stable complexes with various drugs, allowing for controlled drug release. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its ability to form stable complexes with various drugs, allowing for controlled drug release. Additionally, this compound has a low toxicity profile, making it a safe compound to work with. However, this compound is relatively expensive and can be difficult to synthesize in large quantities, limiting its widespread use in research.
Orientations Futures
There are several future directions for research on Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one. One area of interest is the development of this compound-based drug delivery systems for the treatment of various diseases. Additionally, further investigation into the mechanism of action of this compound is needed to fully understand its potential therapeutic effects. Finally, the synthesis of this compound in large quantities and at a lower cost would allow for more widespread use in research.
Méthodes De Synthèse
The synthesis of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one involves a multistep process that begins with the reaction of formaldehyde and acetone. The resulting product is then subjected to a cyclization reaction with urea to form the this compound compound. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting using standard organic chemistry techniques.
Propriétés
Numéro CAS |
13747-12-1 |
|---|---|
Formule moléculaire |
C9H18N2O4 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H18N2O4/c1-9(2)4-10(5-12)8(14)11(6-13)7(9)15-3/h7,12-13H,4-6H2,1-3H3 |
Clé InChI |
VGBDEALNUKLDKK-UHFFFAOYSA-N |
SMILES |
CC1(CN(C(=O)N(C1OC)CO)CO)C |
SMILES canonique |
CC1(CN(C(=O)N(C1OC)CO)CO)C |
Autres numéros CAS |
13747-12-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



